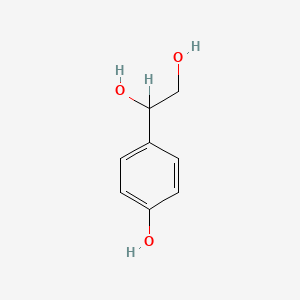

1-(4-Hydroxyphenyl)ethane-1,2-diol

Description

1-(4-hydroxyphenyl)ethane-1,2-diol is a member of phenols.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRWCSXMABWFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946602 | |

| Record name | 1-(4-Hydroxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-75-8 | |

| Record name | 4-Hydroxyphenethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide to its Natural Sources, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound of interest due to its documented biological activities, including antifungal, antibacterial, and anticoagulant properties. This technical guide provides an in-depth overview of its known natural sources, a detailed, structured methodology for its isolation and purification, and an exploration of its potential mechanisms of action. Quantitative data from the primary literature is presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Natural Occurrences

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol has been identified in two primary natural sources:

-

Fungal Endophyte: It is produced by the endophytic fungus Diaporthe eucalyptorum, which has been isolated from the plant Melia azedarach.[1]

-

Angiosperm: The compound is a constituent of the aerial parts of the plant Angelica sinensis, a well-known herb in traditional medicine.[2]

Biological Activities and Quantitative Data

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol exhibits a range of biological activities. The available quantitative data from the primary literature is summarized below.

| Biological Activity | Target Organism/System | Metric | Value | Reference |

| Antifungal | Alternaria solani | Minimal Inhibitory Concentration (MIC) | 6.25 to 50 µM | [1] |

| Antibacterial | Aeromonas hydrophila | - | Significant Inhibition (Qualitative) | [2] |

| Anticoagulant | - | - | Activity Confirmed (Qualitative) | [2] |

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is not explicitly available in a single source, the following comprehensive methodology has been constructed based on the reported isolation of this and co-occurring compounds from Diaporthe eucalyptorum solid cultures and established principles of natural product chemistry.[1]

Fungal Cultivation and Extraction

-

Cultivation: Diaporthe eucalyptorum is cultured on a solid rice medium under static and dark conditions for a period of 28 days to promote the production of secondary metabolites.

-

Extraction: The fungal culture is exhaustively extracted with ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification

The following workflow outlines the multi-step chromatographic process to isolate (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol from the crude ethyl acetate extract.

Caption: Chromatographic workflow for the isolation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.

-

Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica gel stationary phase. A step gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used to elute the compounds, yielding several primary fractions.

-

Fraction Selection: The resulting fractions are analyzed by thin-layer chromatography (TLC) and, if applicable, bioassayed to identify the fraction(s) containing the target compound.

-

Column Chromatography: The selected fraction(s) are further separated using size-exclusion chromatography on a Sephadex LH-20 column with an isocratic mobile phase (e.g., methanol) to remove interfering compounds of different molecular sizes.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a reversed-phase C18 column. A gradient elution system (e.g., water:acetonitrile) is employed to resolve closely related compounds and yield pure (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Mechanisms of Action

The precise signaling pathways and molecular targets of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol are not yet fully elucidated. However, based on the known mechanisms of other phenolic compounds with similar biological activities, the following pathways are proposed.

Proposed Antifungal Mechanism

The antifungal activity of phenolic compounds against fungi like Alternaria solani is often multifactorial.

Caption: Proposed antifungal mechanism of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.

Proposed Antibacterial Mechanism

The antibacterial action of phenolic compounds against Gram-negative bacteria such as Aeromonas hydrophila typically involves disruption of the cell envelope and interference with cellular functions.

Caption: Proposed antibacterial mechanism of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.

Proposed Anticoagulant Mechanism

The anticoagulant effects of phenolic compounds can be attributed to their interaction with the coagulation cascade and platelet function.

Caption: Proposed anticoagulant mechanism of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.

Conclusion and Future Directions

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a naturally occurring phenolic compound with promising biological activities. This guide provides a framework for its isolation and a basis for understanding its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive pharmacological profile, and explore its potential for drug development. Specifically, quantitative studies on its antibacterial and anticoagulant effects, along with detailed mechanistic investigations, will be crucial in advancing this compound from a natural product of interest to a potential therapeutic lead.

References

An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)ethane-1,2-diol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of 1-(4-hydroxyphenyl)ethane-1,2-diol. It includes detailed, plausible experimental protocols for its racemic and enantioselective synthesis, as well as a method for the analytical separation of its enantiomers.

Chemical Structure and Properties

This compound, also known as 4-hydroxyphenylethylene glycol, is an organic compound featuring a phenol group attached to an ethanediol backbone. Its chemical structure is characterized by a benzene ring substituted with a hydroxyl group and a 1,2-ethanediol group.

IUPAC Name: this compound Molecular Formula: C₈H₁₀O₃ Molecular Weight: 154.16 g/mol

The presence of hydroxyl groups and a phenyl ring imparts specific physicochemical properties to the molecule, influencing its solubility, reactivity, and potential biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 154.16 g/mol | |

| XLogP3 | -0.6 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 60.7 Ų |

Stereochemistry

The chemical structure of this compound contains one chiral center at the carbon atom C1, which is bonded to the hydroxyl group, the phenyl group, the second carbon of the diol chain, and a hydrogen atom. Consequently, the molecule can exist as a pair of enantiomers: (S)-1-(4-hydroxyphenyl)ethane-1,2-diol and (R)-1-(4-hydroxyphenyl)ethane-1,2-diol.

The (S)-enantiomer has been identified as an active constituent in the aerial parts of Angelica sinensis and has been noted for its significant inhibitory activity against the growth of Aeromonas hydrophila, as well as exhibiting anticoagulative and antibiotic properties. The distinct biological activities of the enantiomers underscore the importance of stereoselective synthesis and analysis in drug development and related research.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound in a research and development setting. The following sections provide plausible, detailed protocols based on established chemical transformations.

Racemic Synthesis via Dihydroxylation of 4-Vinylphenol

A common and effective method for the synthesis of vicinal diols from alkenes is dihydroxylation. The racemic synthesis of this compound can be achieved from the precursor 4-vinylphenol using osmium tetroxide as a catalyst and an N-oxide as a co-oxidant (Upjohn dihydroxylation).

Materials:

-

4-Vinylphenol

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in 2-methyl-2-propanol)

-

N-Methylmorpholine N-oxide (NMO)

-

Acetone

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-vinylphenol (1.0 equiv) in a 10:1 mixture of acetone and water.

-

Add N-Methylmorpholine N-oxide (NMO) (1.5 equiv) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of osmium tetroxide solution (0.002 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield racemic this compound.

Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome. Commercially available "AD-mix" reagents, which contain the osmium catalyst, a chiral ligand (a derivative of dihydroquinine or dihydroquinidine), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplify this procedure.[2]

Materials:

-

4-Vinylphenol (or a protected version such as 4-acetoxystyrene to avoid potential side reactions with the phenolic hydroxyl group)

-

AD-mix-β (for the (R)-diol) or AD-mix-α (for the (S)-diol)

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, can improve reaction rate and enantioselectivity)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure for the synthesis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol:

-

In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

-

Add AD-mix-α (approximately 1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 equiv) to the solvent mixture and stir at room temperature until two clear phases are formed.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 4-vinylphenol (1.0 equiv) to the cold, stirred mixture.

-

Stir the reaction vigorously at 0 °C for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional hour.

-

Add ethyl acetate to the mixture and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched (S)-1-(4-hydroxyphenyl)ethane-1,2-diol.

Analytical Chiral HPLC Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating and quantifying the enantiomers of a chiral compound. Polysaccharide-based chiral columns are often effective for the separation of a wide range of racemates.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK IA, IB, or IC). The selection may require screening to find the optimal column for this specific analyte.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation. A typical starting point could be 90:10 (v/v) hexane:isopropanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 275 nm due to the phenyl group).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

-

Prepare a standard solution of the racemic this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-10 µL) of the standard solution onto the column.

-

Run the chromatogram and identify the retention times of the two enantiomers.

-

Optimize the mobile phase composition (the ratio of hexane to alcohol and the type and concentration of any additives) to achieve a resolution (Rs) of >1.5 between the two enantiomeric peaks.

-

Once the method is optimized, it can be used for the quantitative analysis of the enantiomeric excess (e.e.) of synthesized samples.

References

- 1. A facile general route to enantiomeric 1-(4-hydroxyphenyl)alkanols, and an improved synthesis of 4-vinylphenol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

Physical and chemical properties of 1-(4-Hydroxyphenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)ethane-1,2-diol, a phenolic diol, has garnered interest in various scientific fields due to its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and predictive models. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering structured data, insights into its biological significance, and hypothetical experimental frameworks.

Chemical Identity and Physical Properties

This compound, also known as 4-hydroxyphenethylene glycol, is a member of the phenols chemical class.[1] Its core structure consists of a benzene ring substituted with a hydroxyl group and an ethane-1,2-diol moiety.

Table 1: General and Predicted Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Hydroxyphenethylene glycol, 4-Hydroxyphenylglycol, pHPG | [1][2] |

| CAS Registry Number | 2380-75-8 | [2] |

| Molecular Formula | C₈H₁₀O₃ | [2] |

| Molecular Weight | 154.16 g/mol | [2] |

| XlogP (Predicted) | -0.9 | [2] |

| Topological Polar Surface Area (TPSA) | 60.7 Ų | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the phenolic hydroxyl group and the vicinal diol.

-

Phenolic Acidity: The hydroxyl group attached to the benzene ring imparts acidic properties to the molecule, making it susceptible to deprotonation in the presence of a base. The pKa value, while not experimentally determined for this specific compound, is influenced by the electronic nature of the substituents on the phenyl ring.

-

Diol Reactivity: The ethane-1,2-diol moiety can undergo reactions typical of vicinal diols, such as oxidation to form aldehydes or carboxylic acids, and esterification with carboxylic acids or their derivatives.

-

Aromatic Ring Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, with the hydroxyl group acting as an activating, ortho-, para-directing substituent.

Due to the lack of specific experimental stability data, it is recommended to handle the compound under standard laboratory conditions, avoiding strong oxidizing agents and extreme pH conditions.

Spectroscopic Data

While experimental spectra for this compound are not widely published, predicted spectral data can provide valuable insights for characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H-NMR | Aromatic protons (AA'BB' system), methine proton (-CH(OH)-), methylene protons (-CH₂(OH)), and hydroxyl protons. Chemical shifts would be influenced by the solvent. |

| ¹³C-NMR | Signals corresponding to the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group and the carbon attached to the diol side chain), and the two carbons of the ethane-1,2-diol moiety. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, due to hydrogen bonding), C-O stretching (phenol and alcohol), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of water, formaldehyde, and other characteristic fragments of the phenolic and diol moieties. |

Biological Activity and Potential Signaling Pathways

The (S)-enantiomer of this compound has been identified as an active constituent in the aerial parts of Angelica sinensis.[7] It has demonstrated notable biological activities, including:

-

Antibacterial Activity: Significantly inhibits the growth of Aeromonas hydrophila.[7]

-

Anticoagulative and Antibiotic Activities: These have also been reported, though the underlying mechanisms are not fully elucidated.[7]

Hypothetical Antibacterial Mechanism

The precise mechanism of its antibacterial action against Aeromonas hydrophila is not yet defined. However, based on the known mechanisms of other phenolic compounds, a plausible hypothesis involves the disruption of the bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.

Caption: Hypothetical antibacterial mechanism of this compound.

Experimental Protocols (Hypothetical)

Due to the absence of specific published protocols for this compound, the following sections outline generalized experimental methodologies that could be adapted for its synthesis and characterization.

Synthesis of this compound

A potential synthetic route could involve the dihydroxylation of 4-vinylphenol.

Reaction Scheme:

4-Vinylphenol + Oxidizing Agent → this compound

Materials:

-

4-Vinylphenol

-

Osmium tetroxide (catalytic amount)

-

N-Methylmorpholine N-oxide (NMO) as a co-oxidant

-

Acetone/Water solvent mixture

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-vinylphenol in a mixture of acetone and water.

-

Add NMO to the solution.

-

Add a catalytic amount of osmium tetroxide.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding sodium sulfite and stir for 30 minutes.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Caption: A potential workflow for the synthesis of this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Determination of Aqueous Solubility

The shake-flask method can be employed. An excess amount of the compound is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at the half-equivalence point.

Conclusion

This compound is a compound with interesting biological activities that warrant further investigation. While there is a scarcity of published experimental data on its physical and chemical properties, this guide provides a solid foundation based on predicted values and established chemical principles. The outlined hypothetical experimental protocols offer a starting point for researchers aiming to synthesize and characterize this molecule. Further studies are essential to elucidate its mechanisms of action and to fully assess its potential in drug development and other applications.

References

- 1. 4-Hydroxyphenethylene glycol | C8H10O3 | CID 3081980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. plantaedb.com [plantaedb.com]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility Rules for Ionic Compounds [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility Rules & Chart | Chemistry | ChemTalk [chemistrytalk.org]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide

Introduction

1-(4-Hydroxyphenyl)ethane-1,2-diol, a vicinal diol, holds significance as a potential building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a phenolic hydroxyl group and a diol moiety, offers multiple points for chemical modification, making it a versatile intermediate. This technical guide provides an in-depth overview of the primary synthetic pathways for obtaining this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

-

Dihydroxylation of 4-Vinylphenol: This approach involves the direct oxidation of the double bond of 4-vinylphenol to form the vicinal diol.

-

From 4-Hydroxyacetophenone: This multi-step pathway proceeds via an initial α-functionalization of the ketone, followed by reduction to the diol.

Pathway 1: Dihydroxylation of 4-Vinylphenol

This pathway utilizes the readily available starting material, 4-vinylphenol, and converts it to the target diol in a single oxidative step. The most common methods for this transformation are the Upjohn dihydroxylation and the Sharpless asymmetric dihydroxylation.

Method 1a: Upjohn Dihydroxylation

The Upjohn dihydroxylation employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to achieve the syn-dihydroxylation of an alkene.

Reaction Scheme:

Caption: Upjohn dihydroxylation of 4-vinylphenol.

Experimental Protocol:

-

To a solution of the alkene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v) is added N-methylmorpholine N-oxide (NMO) (1.2 eq).

-

A catalytic amount of osmium tetroxide (e.g., 2 mol%) is then added to the stirred solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium bisulfite or sodium thiosulfate.

-

The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the vicinal diol.

Quantitative Data:

| Parameter | Value |

| Yield | High (typically >80%) |

| Stereoselectivity | syn-dihydroxylation |

| Purity | High after chromatography |

Note: The phenolic hydroxyl group of 4-vinylphenol may require protection prior to dihydroxylation to prevent side reactions, although some dihydroxylation methods are tolerant of free hydroxyl groups.

Method 1b: Sharpless Asymmetric Dihydroxylation

For the enantioselective synthesis of this compound, the Sharpless asymmetric dihydroxylation is the method of choice. This reaction utilizes a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the osmium tetroxide addition. The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the osmium catalyst, a co-oxidant (potassium ferricyanide), and the chiral ligand.

Reaction Scheme:

Caption: Sharpless asymmetric dihydroxylation.

Experimental Protocol:

A general procedure for the Sharpless asymmetric dihydroxylation is as follows:

-

A mixture of tert-butanol and water (1:1 v/v) is cooled to 0 °C.

-

The AD-mix reagent (AD-mix-β for the (R)-diol from a terminal alkene, AD-mix-α for the (S)-diol) is added to the cold solvent, followed by methanesulfonamide (if needed to improve the yield and enantioselectivity).

-

The alkene (1.0 eq) is added to the stirred mixture.

-

The reaction is stirred at 0 °C until the alkene is consumed.

-

The reaction is quenched with sodium sulfite, and the mixture is warmed to room temperature and stirred for 1 hour.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The enantiomerically enriched diol is purified by chromatography.

Quantitative Data:

| Parameter | Value |

| Yield | Good to excellent |

| Enantiomeric Excess (ee) | Typically >90% |

| Stereoselectivity | Dependent on the chiral ligand used |

Pathway 2: From 4-Hydroxyacetophenone

This pathway involves a two-step sequence starting from the readily available 4-hydroxyacetophenone. The key intermediate is 2-hydroxy-1-(4-hydroxyphenyl)ethan-1-one, which is subsequently reduced to the target diol.

Step 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone

The first step is the α-bromination of 4-hydroxyacetophenone.

Reaction Scheme:

Caption: Bromination of 4-hydroxyacetophenone.

Experimental Protocol: [1]

-

4-Hydroxyacetophenone (10 g, 73.4 mmol) is dissolved in chloroform (50 ml) at 338 K.

-

With stirring, concentrated sulfuric acid (3.80 ml) is added to the solution.

-

After stirring for 10 minutes, bromine (3.9 ml, 76.1 mmol) is added to the reaction solution.

-

After 5 hours, the solution is quenched with water (60 ml).

-

The layers are separated, and the aqueous layer is extracted with chloroform.

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution (30 ml), dried over anhydrous magnesium sulfate, and evaporated under reduced pressure to give the crude product.

-

Purification by short column chromatography (chloroform) and recrystallization from chloroform gives the product as orange blocks.

Quantitative Data:

| Parameter | Value |

| Yield | 81%[1] |

| Appearance | Orange blocks[1] |

Step 2: Synthesis of 2-Hydroxy-1-(4-hydroxyphenyl)ethanone

The α-bromo ketone can be converted to the α-hydroxy ketone, for example, by hydrolysis. A general method for this transformation involves the use of sodium nitrite in DMF.

Reaction Scheme:

Caption: Conversion to α-hydroxy ketone.

Experimental Protocol (General):

A detailed protocol for this specific substrate is not available in the provided search results. A general procedure would involve reacting the α-bromo ketone with sodium nitrite in a solvent like dimethylformamide (DMF), followed by aqueous workup to hydrolyze the intermediate nitrite ester.

Step 3: Reduction to this compound

The final step is the reduction of the ketone functionality in 2-hydroxy-1-(4-hydroxyphenyl)ethan-1-one to a secondary alcohol. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this purpose.

Reaction Scheme:

Caption: Reduction of the α-hydroxy ketone.

Experimental Protocol (General):

-

The α-hydroxy ketone is dissolved in a protic solvent such as methanol or ethanol.

-

Sodium borohydride is added portion-wise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched by the slow addition of water or a dilute acid.

-

The solvent is removed under reduced pressure.

-

The residue is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to give the crude diol, which can be purified by crystallization or chromatography.

Quantitative Data:

Yields for the hydrolysis and reduction steps are expected to be good to high, but specific data for this sequence is not available in the provided search results.

Summary of Synthesis Pathways

| Pathway | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| 1 | 4-Vinylphenol | Osmate ester | Dihydroxylation (Upjohn or Sharpless) | Direct, one-step conversion of the double bond. Enantioselective synthesis is possible with the Sharpless method. | Osmium tetroxide is toxic and expensive (though used catalytically). Potential need for protecting the phenolic hydroxyl group. |

| 2 | 4-Hydroxyacetophenone | 2-Bromo-1-(4-hydroxyphenyl)ethanone, 2-Hydroxy-1-(4-hydroxyphenyl)ethanone | α-Bromination, Hydrolysis, Reduction | Readily available starting material. Avoids the use of osmium tetroxide. | Multi-step process. May require optimization of the hydrolysis and reduction steps. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The choice of pathway will depend on factors such as the desired stereochemistry, scale of the reaction, and the availability and handling of specific reagents. The dihydroxylation of 4-vinylphenol offers a more direct route, with the Sharpless asymmetric dihydroxylation providing access to enantiomerically pure products. The pathway from 4-hydroxyacetophenone is a viable alternative that avoids the use of heavy metal catalysts but involves multiple synthetic steps. Further optimization and detailed characterization would be necessary to establish robust and scalable protocols for the production of this valuable synthetic intermediate.

References

The Biological Profile of 1-(4-Hydroxyphenyl)ethane-1,2-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)ethane-1,2-diol, a phenolic compound isolated from the renowned medicinal plant Angelica sinensis, is emerging as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of its bioactivity, with a focus on its purported antibacterial and anticoagulant properties. While primary research detailing the specific mechanisms and quantitative efficacy of this compound is not extensively available in peer-reviewed literature, this document consolidates information from commercial suppliers, phytochemical studies of Angelica sinensis, and research on structurally related compounds to offer a thorough scientific context for researchers. This guide includes available data, inferred experimental approaches, and potential signaling pathways to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Reported Biological Activities

Commercial sources claim that (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol possesses antibiotic and anticoagulant activities, with specific inhibitory action against the bacterium Aeromonas hydrophila.[1] Aeromonas hydrophila is a significant pathogen in aquatic environments and can cause various infections in humans. While these claims are yet to be substantiated by readily available peer-reviewed research, the known bioactivities of other constituents from Angelica sinensis and related phenolic compounds provide a strong basis for these assertions.

Antibacterial Activity

Extracts from Angelica sinensis have demonstrated antibacterial properties against a range of bacteria.[10] The antibacterial effects of plant-derived phenolic compounds are often attributed to their ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[11]

Anticoagulant Activity

Quantitative Data

As of the latest literature review, specific quantitative data such as Minimum Inhibitory Concentration (MIC) for antibacterial activity or IC50 values for anticoagulant activity of this compound are not available in published research. The following table summarizes the available qualitative information.

| Biological Activity | Target | Observed Effect | Data Source |

| Antibacterial | Aeromonas hydrophila | Significant growth inhibition | Commercial Supplier[1] |

| Anticoagulant | Blood Coagulation Cascade | Anticoagulative properties reported | Commercial Supplier[1] |

| Anticoagulant (related compound) | Thrombin | Prolonged thrombin time | Research Article[2] |

(Note: The data from the commercial supplier has not been independently verified through peer-reviewed literature.)

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, based on standard methodologies for assessing antibacterial and anticoagulant activities, the following protocols can be proposed for future studies.

Determination of Minimum Inhibitory Concentration (MIC)

This experiment would quantify the antibacterial activity of this compound against Aeromonas hydrophila.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticoagulant Activity Assays

These assays would evaluate the effect of the compound on key parameters of the blood coagulation cascade.

Workflow for Anticoagulation Assays

Caption: Workflow for in vitro anticoagulant activity assessment.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound have not been elucidated, its phenolic structure allows for informed hypotheses.

Antibacterial Mechanism

Phenolic compounds often exert their antibacterial effects through non-specific mechanisms. The hydroxyl group on the phenyl ring is crucial for its activity.

Hypothesized Antibacterial Mechanism

Caption: Hypothesized mechanisms of antibacterial action for phenolic compounds.

Anticoagulant Mechanism

The anticoagulant activity of phenolic compounds can involve the inhibition of key enzymes in the coagulation cascade, such as thrombin and Factor Xa, or interference with platelet aggregation. The prolongation of thrombin time by a derivative of this compound suggests a potential interaction with thrombin or fibrinogen.

Potential Anticoagulant Targets

Caption: Potential targets of this compound in the coagulation cascade.

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound with purported antibacterial and anticoagulant activities. While its presence in the medicinally significant plant Angelica sinensis and the demonstrated bioactivity of a closely related derivative lend credence to these claims, there is a clear need for primary research to validate these effects. Future studies should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous biological testing.

-

Quantitative Bioassays: Performing detailed in vitro studies to determine MIC values against a panel of bacteria and IC50 values for various coagulation parameters.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection and thrombosis.

The information compiled in this guide serves as a foundational resource for researchers and professionals in drug development, highlighting both the potential of this compound and the existing gaps in scientific knowledge that present opportunities for future research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Anticoagulative Constituents of Angelicae Sinensis Radix and Their Metabolites in Rats by HPLC-DAD-ESI-IT-TOF-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Does Dong Quai have potential blood-thinning properties? - Consensus [consensus.app]

- 6. mdpi.com [mdpi.com]

- 7. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial phenolic compounds from the flowering plants of Asia and the Pacific: coming to the light - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vdu.lt [vdu.lt]

- 10. Antibacterial and anti-inflammatory activity of traditional Chinese herb pairs, Angelica sinensis and Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phthalide Derivatives with Anticoagulation Activities from Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Hydroxyphenyl)ethane-1,2-diol: An Analysis of Its Biological Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the specific mechanism of action, quantitative biological data, and established experimental protocols for 1-(4-Hydroxyphenyl)ethane-1,2-diol is notably scarce. This compound, also known by synonyms such as 4-Hydroxyphenethylene glycol and 4-Hydroxyphenylglycol, has been identified as a constituent of the plant Angelica sinensis. Commercial suppliers have claimed antibiotic and anticoagulative properties, specifically mentioning the inhibition of Aeromonas hydrophila. However, these claims are not substantially supported by peer-reviewed scientific studies.

This guide, therefore, provides an in-depth overview of the generally accepted mechanisms of action for phenolic compounds in biological systems, which would be the expected class of activity for this compound. The experimental protocols and signaling pathways described herein are representative of those used to investigate phenolic compounds and serve as a foundational framework for the potential evaluation of this compound.

General Antibacterial Mechanism of Phenolic Compounds

Phenolic compounds exert their antibacterial effects through a variety of mechanisms, primarily centered on disrupting bacterial structures and metabolic processes. The lipophilic nature of many phenols allows them to interact with the bacterial cell membrane, leading to a cascade of events that compromise cell viability.

Disruption of Cell Membrane Integrity

The primary mode of action for many phenolic compounds is the disruption of the bacterial cell membrane. This occurs through several mechanisms:

-

Alteration of Membrane Fluidity: Phenolic compounds can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disrupts the function of membrane-embedded proteins, such as those involved in electron transport and ATP synthesis.

-

Increased Permeability: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions (K+), ATP, and nucleic acids.

-

Dissipation of Proton Motive Force: The integrity of the cell membrane is crucial for maintaining the proton motive force (PMF), which is essential for ATP synthesis, active transport, and motility. Phenolic compounds can dissipate this gradient, leading to a collapse of cellular energy production.

Inhibition of Cellular Enzymes

Phenolic compounds can inhibit the activity of various bacterial enzymes. This can be due to the binding of the phenol to the enzyme's active site or through non-specific interactions that alter the enzyme's conformation. Key targets include enzymes involved in essential metabolic pathways, such as glycolysis and nucleic acid synthesis.

Interaction with Nucleic Acids

Some phenolic compounds have been shown to interact with bacterial DNA and RNA. They can intercalate between the base pairs of the DNA helix or bind to the grooves, which can inhibit replication and transcription processes.

General Anticoagulant Mechanism of Phenolic Compounds

Certain phenolic compounds have been observed to possess anticoagulant properties, interfering with the normal blood coagulation cascade. This can occur through interactions with coagulation factors or by affecting platelet function.

Interference with the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the formation of a fibrin clot. Phenolic compounds can interfere with this process at several points:

-

Inhibition of Thrombin: Thrombin is a key serine protease that converts fibrinogen to fibrin. Some phenolic compounds can directly bind to and inhibit the active site of thrombin.

-

Inhibition of Factor Xa: Factor Xa is another critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Inhibition of Factor Xa by phenolic compounds can effectively block the amplification of the coagulation process.

Antiplatelet Activity

Platelets play a crucial role in hemostasis by forming a primary plug at the site of vascular injury. Some phenolic compounds can inhibit platelet aggregation and adhesion, thereby contributing to an anticoagulant effect. This can be achieved by interfering with signaling pathways within the platelets, such as those involving thromboxane A2 or ADP.

Quantitative Data for Representative Phenolic Compounds

Due to the lack of specific data for this compound, the following tables summarize quantitative data for other phenolic compounds to provide a comparative context for their antibacterial and anticoagulant activities.

Table 1: Minimum Inhibitory Concentrations (MIC) of Various Phenolic Compounds against Representative Bacteria

| Phenolic Compound | Bacterium | MIC (µg/mL) | Reference |

| Carvacrol | Escherichia coli | 250 | [1] |

| Thymol | Staphylococcus aureus | 125 | [1] |

| Eugenol | Pseudomonas aeruginosa | 500 | [1] |

| Gallic Acid | Bacillus subtilis | 1000 | N/A |

| Catechin | Salmonella typhimurium | 625 | N/A |

Table 2: Anticoagulant Activity of Representative Phenolic Compounds

| Phenolic Compound | Assay | Parameter | Value | Reference |

| Resveratrol | aPTT | Clotting Time | Prolonged | N/A |

| Quercetin | PT | Clotting Time | Prolonged | N/A |

| Curcumin | Platelet Aggregation | Inhibition | Concentration-dependent | N/A |

| Ferulic Acid | Thrombin Activity | Inhibition | IC₅₀ = 50 µM | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antibacterial and anticoagulant properties of phenolic compounds. These protocols can serve as a template for the potential investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (optional, for OD readings)

-

Incubator

Procedure:

-

Preparation of Inoculum: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in MHB in the wells of a 96-well plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls:

-

Positive Control: Wells containing MHB and the bacterial inoculum (no compound).

-

Negative Control: Wells containing MHB and the test compound (no inoculum).

-

Solvent Control: Wells containing MHB, the bacterial inoculum, and the same concentration of the solvent used to dissolve the test compound.

-

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of a compound on the intrinsic and common pathways of the coagulation cascade.

Materials:

-

Test compound (e.g., this compound)

-

Platelet-poor plasma (PPP) from healthy donors

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution (0.025 M)

-

Coagulometer

Procedure:

-

Preparation of Platelet-Poor Plasma (PPP): Whole blood is collected in tubes containing sodium citrate. The blood is then centrifuged to separate the plasma. A second centrifugation at a higher speed is performed to obtain PPP.

-

Incubation: A defined volume of PPP is incubated with either the test compound at various concentrations or a vehicle control for a specified period at 37°C.

-

Addition of aPTT Reagent: The aPTT reagent is added to the plasma-compound mixture and incubated for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of the contact factors.

-

Initiation of Clotting: Clotting is initiated by the addition of pre-warmed CaCl₂ solution.

-

Measurement of Clotting Time: The time taken for clot formation is measured using a coagulometer.

-

Data Analysis: The clotting times of the samples treated with the test compound are compared to the clotting time of the vehicle control. A significant prolongation of the clotting time indicates an inhibitory effect on the intrinsic and/or common pathways.

Visualizations

The following diagrams illustrate the generalized signaling pathways and experimental workflows described in this guide.

Caption: General mechanisms of antibacterial action for phenolic compounds.

References

Spectroscopic Profile of 1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its structural and chemical properties is paramount for its application in drug development and other scientific endeavors. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived public data, this guide incorporates predicted spectral information from reliable computational sources, presented alongside detailed, generalized experimental protocols for the acquisition of such data.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values provide a foundational dataset for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | Doublet | 2H | Ar-H (ortho to -CH(OH)-) |

| ~6.70 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~4.80 | Triplet | 1H | -CH(OH)- |

| ~3.50 | Doublet | 2H | -CH₂(OH) |

| ~9.20 | Singlet | 1H | Ar-OH |

| ~5.10 | Singlet | 1H | -CH(OH)-OH |

| ~4.90 | Singlet | 1H | -CH₂(OH)OH |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~156.0 | Ar-C (para to -CH(OH)-) |

| ~131.0 | Ar-C (ipso, attached to -CH(OH)-) |

| ~128.0 | Ar-CH (ortho to -CH(OH)-) |

| ~115.0 | Ar-CH (ortho to -OH) |

| ~75.0 | -C H(OH)- |

| ~65.0 | -C H₂(OH) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (phenolic and alcoholic) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O stretch (phenolic) |

| ~1080 | Strong | C-O stretch (alcoholic) |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 154 | 40 | [M]⁺ (Molecular Ion) |

| 123 | 100 | [M - CH₂OH]⁺ |

| 107 | 60 | [M - CH₂OH - O]⁺ or [C₇H₇O]⁺ |

| 94 | 30 | [C₆H₅OH]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices for the analysis of phenolic and diol compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule to elucidate its structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the lock signal of the deuterated solvent.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Process the FID with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Spectrum Acquisition:

-

Place the sample (or KBr pellet) in the sample holder.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Methodology:

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph for separation before introduction into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

-

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.[2] This is a "hard" ionization technique useful for structural elucidation.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions that provide structural information.

-

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is essential for its identification and characterization in a research setting. The detailed experimental protocols offer practical guidance for obtaining this data. The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural elucidation of this and other organic molecules, which is a critical step in the drug development pipeline and other scientific applications. Researchers are encouraged to use this guide as a starting point and to perform their own experimental verification of the presented data.

References

Known derivatives of 1-(4-Hydroxyphenyl)ethane-1,2-diol and their properties

An In-depth Technical Guide to the Derivatives of 1-(4-Hydroxyphenyl)ethane-1,2-diol

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of key chemical scaffolds is paramount. This compound, also known as 4-hydroxyphenylethylene glycol, serves as a foundational structure for a variety of derivatives with diverse and significant biological activities. This technical guide provides a comprehensive overview of known derivatives, their properties, and the experimental methodologies used to characterize them.

Core Structure and Derivatives

The parent compound, this compound, is a benzenoid with the molecular formula C8H10O3. Its derivatives typically involve modifications to the ethane-1,2-diol side chain or the phenyl group, leading to a range of pharmacological profiles. Key classes of derivatives include amino alcohols, amino ketones, and more complex substituted alkenes.

Key Derivatives and Their Properties

A summary of prominent derivatives and their observed biological activities is presented below.

| Derivative Class | Specific Compound | Key Properties and Biological Activities |

| Amino Alcohols | Octopamine (p-Octopamine) | Naturally occurring biogenic amine, acts as a neurohormone in invertebrates. In mammals, it exhibits sympathomimetic and central nervous system stimulant effects. It binds to adrenergic receptors and may promote lipolysis.[1][2] |

| Synephrine | An N-methylated analog of octopamine, also known for its sympathomimetic properties. | |

| Amino Ketones | 2-amino-1-(4-hydroxyphenyl)-ethanone | A synthetic intermediate, often prepared as a mineral acid salt.[3] |

| Di-keto Derivatives | 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione | A derivative with two keto groups on the ethane chain.[4] |

| Trisubstituted Alkenes | 1,1,2-tris(4-hydroxyphenyl)alkenes | A class of compounds synthesized to evaluate antiestrogenic activity.[5] |

| Enantiomers | (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol | This specific stereoisomer has been shown to possess antibacterial properties, notably inhibiting the growth of Aeromonas hydrophila.[6] |

Quantitative Data on Biological Activity

The following table summarizes quantitative data for select derivatives, providing insights into their potency and efficacy.

| Compound | Assay | Target/Organism | Result |

| 1,1,2-tris(4-hydroxyphenyl)ethene (3a) | Estrogen Receptor Binding | Estrogen Receptor | RBA = 45.5% |

| C2-Me substituted 1,1,2-tris(4-hydroxyphenyl)ethene (3b) | Estrogen Receptor Binding | Estrogen Receptor | RBA = 52.1% |

| C2-Et substituted 1,1,2-tris(4-hydroxyphenyl)ethene (3c) | Estrogen Receptor Binding | Estrogen Receptor | RBA = 29.6% |

| C2-Me substituted 1,1,2-tris(4-hydroxyphenyl)ethene (3b) | Inhibition of Estradiol Effect | MCF-7-2a cells | IC50 = 15 nM |

| C2-Et substituted 1,1,2-tris(4-hydroxyphenyl)ethene (3c) | Inhibition of Estradiol Effect | MCF-7-2a cells | IC50 = 10 nM |

| 4-hydroxytamoxifen (4OHT) | Inhibition of Estradiol Effect | MCF-7-2a cells | IC50 = 7 nM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols for the synthesis of specific derivatives.

Synthesis of 2-amino-1-(4-hydroxyphenyl)-ethanone Mineral Acid Salt[3]

This procedure describes a method for producing the amino ketone derivative.

-

Reaction Setup: Phenol is reacted with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. Ethylene dichloride is used as the solvent.

-

Reaction Conditions: Dried hydrogen chloride gas is introduced into the reaction mixture at a temperature of 30-60°C.

-

Intermediate Formation: An imine intermediate is formed and separates from the solvent.

-

Hydrolysis: The separated imine layer is hydrolyzed to yield the crude crystalline product.

Synthesis of C2-Alkyl Substituted 1,1,2-tris(4-hydroxyphenyl)ethenes[5]

This multi-step synthesis is aimed at producing antiestrogenic compounds.

-

Alkylation: 1,2-bis(4-methoxyphenyl)ethanone is reacted with an appropriate alkyl halide.

-

Grignard Reaction: The product from the previous step undergoes a Grignard reaction with 4-methoxyphenylmagnesium bromide.

-

Dehydration: The resulting alcohol is dehydrated using phosphoric acid or hydrobromic acid.

-

Ether Cleavage: The methoxy groups are cleaved using boron tribromide (BBr3) to yield the final tris(4-hydroxyphenyl) product.

Signaling Pathways

The biological effects of many of these derivatives are mediated through their interaction with specific cellular signaling pathways. A prominent example is the action of octopamine on its receptors, which are G protein-coupled receptors (GPCRs).

Octopamine Receptor Signaling

Octopamine receptors in invertebrates are broadly classified into α- and β-adrenergic-like receptors, each coupled to distinct downstream signaling cascades.

Caption: Octopamine receptor signaling pathways.

The activation of α-adrenergic-like octopamine receptors typically leads to the activation of phospholipase C and the subsequent release of intracellular calcium.[7] In contrast, β-adrenergic-like receptors stimulate adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[7]

Experimental Workflow for Derivative Synthesis and Screening

The general process for discovering and characterizing novel derivatives of this compound follows a structured workflow.

Caption: General experimental workflow.

This workflow begins with the chemical synthesis of derivatives from the parent compound, followed by purification and structural confirmation. The new compounds are then subjected to biological screening to identify "hits" with desired activities. Structure-activity relationship studies on these hits guide the design and synthesis of further optimized compounds, potentially leading to preclinical candidates.

References

- 1. Physiological functions and pharmacological and toxicological effects of p-octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Octopamine - Wikipedia [en.wikipedia.org]

- 3. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 4. Buy 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (EVT-293636) | 33288-79-8 [evitachem.com]

- 5. Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

In Silico Modeling of 1-(4-Hydroxyphenyl)ethane-1,2-diol Interactions: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-(4-Hydroxyphenyl)ethane-1,2-diol, a phenolic compound isolated from Angelica sinensis. This molecule has reported antibiotic activity against Aeromonas hydrophila and potential anticoagulant properties. In the absence of direct experimental data on its specific molecular targets, this document outlines a hypothetical, yet robust, computational strategy to investigate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for molecular docking and molecular dynamics simulations, along with predictive analyses of its ADMET properties. The objective is to furnish a foundational workflow to stimulate and guide future computational and experimental research into this promising natural compound.

Introduction

This compound is a benzenoid compound found in the aerial parts of Angelica sinensis, a plant with a long history in traditional medicine.[1] Preliminary studies indicate that this small molecule exhibits significant biological activities, including the inhibition of the bacterium Aeromonas hydrophila and potential anticoagulative effects.[1] To elucidate the molecular mechanisms underlying these activities and to assess its potential as a therapeutic agent, in silico modeling presents a powerful, cost-effective, and time-efficient initial approach.

This guide details a proposed in silico workflow to investigate the interactions of this compound with putative biological targets. Given the current lack of specific target identification for this molecule, we propose plausible targets based on its observed biological effects and the known mechanisms of similar phenolic compounds.

Physicochemical and Predicted ADMET Properties

A critical initial step in in silico drug discovery is the evaluation of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities early in the development process. Various computational tools, such as ADMET-AI, pkCSM, and ADMETlab, can be employed for these predictions.[2][3][4][5]

| Property | Predicted Value | Method/Tool |

| Physicochemical Properties | ||

| Molecular Formula | C₈H₁₀O₃ | - |

| Molecular Weight ( g/mol ) | 154.16 | - |

| XlogP | -0.90 | admetSAR 2 |

| Topological Polar Surface Area (TPSA) (Ų) | 60.7 | admetSAR 2 |

| Hydrogen Bond Donors | 3 | admetSAR 2 |

| Hydrogen Bond Acceptors | 3 | admetSAR 2 |

| Rotatable Bonds | 2 | admetSAR 2 |

| ADMET Properties | ||

| Human Intestinal Absorption | + (98.56%) | admetSAR 2 |

| Caco-2 Permeability | + (58.05%) | admetSAR 2 |

| Blood-Brain Barrier (BBB) Permeability | - (65.00%) | admetSAR 2 |

| Human Oral Bioavailability | - (68.57%) | admetSAR 2 |

| Subcellular Localization | Mitochondria (81.52%) | admetSAR 2 |

| Ames Mutagenicity | Likely Negative | Typical for similar phenols |

| hERG Inhibition | Likely Low | Typical for similar phenols |

Proposed Molecular Targets and Signaling Pathways

Based on the reported antibiotic and anticoagulant activities of this compound, we propose the following molecular targets for in silico investigation.

Antibiotic Activity against Aeromonas hydrophila

Aeromonas hydrophila is a bacterium responsible for various infections. Key targets for antibiotics against this pathogen include enzymes essential for its survival and replication.

-

DNA Gyrase Subunit B (gyrB): This enzyme is crucial for DNA replication, transcription, and repair, making it an excellent target for novel antibiotics.[6][7][8]

-

Penicillin-Binding Proteins (PBPs): PBPs are enzymes involved in the final steps of peptidoglycan synthesis, which is essential for maintaining the bacterial cell wall.[9][10]

The proposed inhibitory action of this compound on these targets would disrupt essential cellular processes in A. hydrophila, leading to bacterial cell death.

Anticoagulant Activity

The coagulation cascade involves a series of enzymatic activations, with several key serine proteases that are attractive targets for anticoagulant drugs.

-

Factor Xa (FXa): A critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[11] Its inhibition is a well-established strategy for anticoagulation.[12][13]

-

Thrombin (Factor IIa): The final enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin.[14][15]

By inhibiting these factors, this compound could disrupt the formation of blood clots.

Experimental Protocols for In Silico Modeling

The following protocols outline a standard workflow for investigating the interaction of this compound with its proposed molecular targets.

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of this compound (ligand) and the target proteins (receptors) for docking and simulation.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC).

-

Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate the 3D structure if necessary.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a .pdb or .mol2 file format.

-

-

Receptor Preparation:

-

Download the crystal structures of the proposed target proteins from the Protein Data Bank (PDB):

-

Prepare the protein for docking using tools like AutoDockTools or Chimera:

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms.

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Save the prepared receptor in .pdbqt format for AutoDock Vina.

-

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand to the receptor's active site.

Protocol (using AutoDock Vina):

-

Grid Box Generation:

-

Identify the active site of the receptor based on literature or co-crystallized ligand binding pockets.

-

Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow for rotational and translational freedom of the ligand.

-

-

Configuration File:

-

Create a configuration file (conf.txt) specifying the paths to the prepared receptor and ligand (.pdbqt files), the coordinates of the center of the grid box, and its dimensions.

-

-

Running the Docking Simulation:

-

Analysis of Results:

-

The output will be a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

-

Visualize the ligand-receptor interactions for the best-scoring poses using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

| Target Protein | Predicted Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

| A. hydrophila DNA gyrase B | -7.5 | Asp73, Gly77, Ile78 |

| A. hydrophila PBP | -6.8 | Ser307, Thr500, Lys503 |

| Human Factor Xa | -8.2 | Tyr99, Gln192, Trp215 |

| Human Thrombin | -7.9 | Gly216, Trp215, Glu217 |

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the ligand-receptor complex and to further refine the binding mode in a simulated physiological environment.

Protocol (using GROMACS):

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Place the complex in a periodic box of appropriate size and shape (e.g., cubic, dodecahedron).

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (isothermal-isochoric) equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms.

-

NPT (isothermal-isobaric) equilibration: Maintain the system at the target temperature and pressure (e.g., 1 bar). Release the restraints on the protein and ligand.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to evaluate the stability of the complex and the nature of the interactions over time.

-

Calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the number of hydrogen bonds between the ligand and receptor.[1][20][21][22][23]

-

Conclusion

This technical guide presents a comprehensive, albeit hypothetical, in silico framework for investigating the biological activities of this compound. The proposed workflow, encompassing ADMET prediction, molecular docking, and molecular dynamics simulations, provides a solid foundation for exploring its antibiotic and anticoagulant potential at the molecular level. The detailed protocols and visualizations are intended to serve as a practical resource for researchers initiating computational studies on this and other natural products with therapeutic promise. The insights gained from such in silico modeling will be invaluable for guiding subsequent experimental validation and for the rational design of more potent and selective analogues.

References